2-Phenylethyl 4-methoxybenzoate
Description
2-Phenylethyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid (anisic acid) and 2-phenylethanol. The compound’s methoxy group at the para position of the benzoyl moiety likely enhances its stability and modulates its solubility and bioactivity, similar to other methoxy-substituted esters .
Properties
CAS No. |
7465-97-6 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-phenylethyl 4-methoxybenzoate |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-7-14(8-10-15)16(17)19-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
HDZJIIWNPNQKHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of NSC 404075 involves several steps, typically starting with the preparation of precursor molecules. The synthetic routes often include the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
NSC 404075 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties.
Scientific Research Applications
NSC 404075 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a crucial role in the study of neural stem cells, aiding in the understanding of cell differentiation and neurogenesis. In medicine, NSC 404075 is being explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 404075 involves its interaction with specific molecular targets and pathways. It is known to influence the differentiation of neural stem cells by modulating signaling pathways that regulate cell proliferation and differentiation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Methyl 4-Methoxybenzoate
- Structure : Methyl ester of 4-methoxybenzoic acid.
- Research Findings :
- Exhibits the highest antioxidant activity among tested benzoate derivatives (e.g., methyl 4-chlorobenzoate, methyl 4-nitrobenzoate) at 2 mg/mL, attributed to electron-donating methoxy groups enhancing radical scavenging .
- Detected in floral scent profiles (e.g., Anacamptis orchids) at concentrations of 7.77% in total volatile compounds, suggesting ecological roles in pollination .
2-Phenylethyl 2-Aminobenzoate (Phenethyl Anthranilate)
4-Pentylphenyl 4-Methoxybenzoate
Chlorinated and Nitro-Substituted Analogs
- Examples : Methyl 4-chlorobenzoate, methyl 4-nitrobenzoate.
- Key Differences: Electron-withdrawing groups (Cl, NO₂) reduce antioxidant efficacy compared to methoxy derivatives but may enhance antimicrobial properties .
Comparative Data Table
Critical Analysis of Substituent Effects
- Methoxy Group : Enhances antioxidant activity via electron donation, as seen in methyl 4-methoxybenzoate .
- Phenylethyl vs. Alkyl Chains : Longer or aromatic ester chains (e.g., 2-phenylethyl, pentylphenyl) increase molecular weight and lipophilicity, affecting solubility and application (e.g., fragrance retention vs. crystallinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
